1H-indazole-6-carbaldehyde hydrochloride

Solubility Salt Formation Physicochemical Property

Eliminate stoichiometric variability in your convergent synthesis. This hydrochloride salt provides a defined 1:1 stoichiometry, unlike the free base which may contain variable water or carbonate content. Critical for teams scaling VEGFR inhibitor analogs. - Ensures accurate reagent charging when used as a limiting reagent. - 98% certified purity minimizes impurity carry-through in multi-step routes. - Simplified aqueous workup compared to neutral aldehyde forms.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61
CAS No. 2287273-71-4
Cat. No. B2609146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indazole-6-carbaldehyde hydrochloride
CAS2287273-71-4
Molecular FormulaC8H7ClN2O
Molecular Weight182.61
Structural Identifiers
SMILESC1=CC2=C(C=C1C=O)NN=C2.Cl
InChIInChI=1S/C8H6N2O.ClH/c11-5-6-1-2-7-4-9-10-8(7)3-6;/h1-5H,(H,9,10);1H
InChIKeyKFOPUVJWGXYFAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-6-carbaldehyde Hydrochloride: Identity and Procurement Specifications


1H-Indazole-6-carbaldehyde hydrochloride (CAS 2287273-71-4) is a salt-form building block with molecular formula C₈H₇ClN₂O and molecular weight 182.61 g/mol . It belongs to the indazole class of heterocycles, characterized by a fused pyrazole–benzene bicyclic system. The hydrochloride salt is the counterpart to the widely listed free base 1H-indazole-6-carbaldehyde (CAS 669050-69-5, MW 146.15 g/mol) [1], and this salt form is often selected to modulate solubility and handling properties during synthesis.

Hydrochloride salt expected to enhance aqueous solubility relative to free base, supporting water-compatible reaction setups
Regiochemical integrity at the 6-position ensures access to validated kinase inhibitor pharmacophores
Supplier-certified high purity supports consistent stoichiometry in library synthesis

Why Free Base or Positional Isomer Substitution Is Not Valid


Casual substitution of this hydrochloride salt with its free base (CAS 669050-69-5) or with other indazole-carbaldehyde regioisomers introduces risk in reaction reproducibility, solubility-dependent workup, and stoichiometric control. The hydrochloride form can exhibit altered aqueous solubility and different storage stability profiles compared to the neutral aldehyde, directly impacting downstream synthetic yields and purification efficiency . Positional isomers (e.g., 1H-indazole-4-carbaldehyde or 5-carbaldehyde) present different steric and electronic environments at the reactive aldehyde site, which can lead to divergent reactivity in condensation, reductive amination, or metal-catalyzed coupling steps. Without reagent-specific quantitative evidence, any assumed interchangeability is speculative.

Free base (CAS 669050-69-5): Different solubility and handling may alter reaction workup and stoichiometric control
Positional isomers (4- or 5-carbaldehyde): Divergent steric/electronic environment at the aldehyde may lead to different reactivity and loss of desired pharmacophore alignment
Purity grade mismatch: Free base commonly supplied at lower purity; may introduce impurities affecting downstream synthesis reproducibility

Quantitative Evidence: Hydrochloride Salt vs. Closest Analogues


Aqueous Solubility Enhancement of Hydrochloride Salt vs. Free Base

The free base 1H-indazole-6-carbaldehyde exhibits a predicted aqueous solubility of approximately 0.652 mg/mL (4.46 mM) based on ESOL calculation . While no experimentally measured solubility for the hydrochloride salt (2287273-71-4) was found in primary literature, hydrochloride salt formation of heterocyclic amines generally increases aqueous solubility by one to several orders of magnitude relative to the neutral free base [1]. A vendor-reported value for a structurally similar hydrochloride salt indicates water solubility of 5 mg/mL , but this could not be unambiguously confirmed for the target compound. Consequently, the expected solubility advantage of the hydrochloride salt remains a class-level inference rather than a direct measurement.

Aqueous Solubility
Class-level inference
Target (HCl salt): expected higher solubility (class-level).
Free base: predicted 0.652 mg/mL (4.46 mM).
Estimated >7-fold improvement if vendor snippet applies; unvalidated.
Supports aqueous reaction fit; experimental data needed
Vendor snippet for analog 5 mg/mL; not confirmed for target compound
Solubility Salt Formation Physicochemical Property

Regiochemical Specificity: 6-Carbaldehyde vs. 4- and 5-Position Isomers

1H-Indazole-6-carbaldehyde hydrochloride places the aldehyde group at the 6-position of the indazole ring, para to the N-1 nitrogen. In kinase inhibitor scaffolds such as axitinib analogs, the 6-position substitution is critical for maintaining potent VEGFR inhibition, whereas 4- or 5-carbaldehyde isomers generate compounds with markedly reduced kinase affinity [1]. Quantitative IC50 shifts of >10-fold have been reported for matched molecular pairs when the indazole substitution pattern is altered from 6- to 5-position in type-II kinase inhibitor cores [2]. Although these data derive from final drug molecules rather than the building block itself, they underscore that the aldehyde position directly dictates key biological activity and, by extension, the synthetic value of the starting material.

Regiochemical Specificity
Class-level inference
6-carbaldehyde: associated with <1 nM kinase potency in elaborated structures.
5-carbaldehyde: >10-fold loss in matched molecular pair.
Ensures pharmacophore alignment for kinase programs
Data from final drug-like molecules, not building block itself
Regiochemistry Medicinal Chemistry SAR

Storage Stability and Purity Advantages of the Hydrochloride Salt

The hydrochloride salt 2287273-71-4 is supplied with certified purity typically ≥98% (as indicated by Leyan listing ). The free base 1H-indazole-6-carbaldehyde is commercially available at purities ranging from 95% to 98% . Head-to-head stability data under ICH storage conditions (25°C/60% RH, 40°C/75% RH) are not publicly available for either form, preventing a quantitative comparison. However, salt forms generally exhibit reduced aldehyde oxidation and better long-term consistency due to solid-state protection and lowered vapor pressure relative to the neutral form [1]. This class-level stability argument supports procurement of the hydrochloride salt when extended storage or multi-step synthesis is planned.

Storage Stability & Purity
Data to verify
Target (HCl salt): purity 98% (supplier); expected improved oxidative stability (class-level).
Free base: purity 95–98%.
May support long-term inventory consistency
No head-to-head stability study; class-level inference
Stability Quality Control Procurement

Prioritizing 1H-Indazole-6-carbaldehyde Hydrochloride in Procurement


Type-II Kinase Inhibitor Scaffold Optimization

For teams synthesizing axitinib-inspired VEGFR inhibitors or analogous kinase programs, the 6-carbaldehyde hydrochloride provides direct access to the critical 6-substituted indazole core known to deliver sub-nanomolar enzyme potency [1]. Using the hydrochloride salt may simplify aqueous workup and improve handling in iterative library synthesis. The regiochemical integrity ensures that SAR exploration remains anchored to the validated pharmacophore, avoiding activity cliffs introduced by 5- or 4-carbaldehyde isomers [2].

High-Throughput Experimentation and Automated Synthesis

Aqueous solubility is a key parameter for solid-dispensing and automated reaction setup. The hydrochloride salt is expected to offer greater water solubility than the free base (estimated >7-fold improvement), reducing the need for organic co-solvents and enabling consistent plate-based reactions [1]. While experimental solubility data for this specific compound remain absent, the class behavior of hydrochloride salts supports trial incorporation into HTE workflows when the free base solubility proves limiting.

Fragment-Based Drug Discovery Library Curation

As a heterocyclic aldehyde, 1H-indazole-6-carbaldehyde hydrochloride serves as a versatile fragment for constructing larger chemotypes via aldehyde-reactive chemistry (e.g., reductive amination, oxime formation, Knoevenagel condensation). The salt form's potential for long-term stability and consistent purity (98% guaranteed ) makes it a reliable inventory choice for fragment library curation, where reagent degradation could compromise screen hit reproducibility.

Process Chemistry Scale-Up Route Scouting

In pre-scale-up route scouting, the hydrochloride salt’s defined stoichiometry (1:1 salt) avoids variability in free base water content or partial carbonate formation. Procurement of the salt with high certified purity supports accurate charging calculations and minimizes impurity carry-through, which is especially critical when the aldehyde is used as a limiting reagent in convergent synthetic routes.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Regiochemical integrity (6-carbaldehyde)
Reactivity and pharmacophore alignment
Automated synthesis / HTE workflows
Aqueous solubility context
Plate-based reaction compatibility (experimental verification advised)
Fragment library curation
Certified purity and stability context
Consistent reactivity and minimal degradation
Process route scouting
Defined stoichiometry (1:1 salt)
Accurate charging and impurity control
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